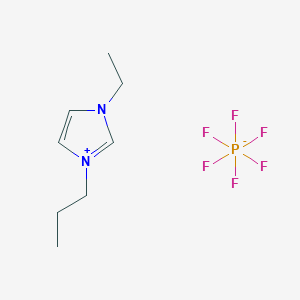

1-Ethyl-3-propylimidazolium hexafluorophosphate

Descripción

Propiedades

IUPAC Name |

1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMERJXUFFOLCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Temperature-Dependent Density and Viscosity of 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([Epim][PF6])

[1]

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical transport properties of 1-Ethyl-3-propylimidazolium hexafluorophosphate ([Epim][PF6]), a hydrophobic ionic liquid (IL) with significant utility in electrochemical systems and biphasic catalysis.[1]

Unlike the widely characterized [Emim] (ethyl-methyl) or [Bmim] (butyl-methyl) homologues, [Epim][PF6] represents the C2–C3 alkyl substitution pattern.[1] This structural asymmetry imparts unique entropy-driven phase behaviors, including a melting point near ambient temperature (~30 °C) and a density profile exceeding 1.40 g/cm³. This guide details the theoretical frameworks (VFT and Linear models) required to predict its behavior under thermal stress and outlines a self-validating experimental protocol for accurate characterization.[1]

Part 1: Physicochemical Fundamentals[2][3]

Structural Dynamics & Intermolecular Forces

The macroscopic properties of [Epim][PF6] are governed by the Coulombic compression between the bulky [PF6]⁻ anion and the planar imidazolium cation.[1]

-

Density (

): High density arises from efficient packing of the varying alkyl chain lengths (ethyl vs. propyl) which disrupts crystal lattice formation but maintains high cohesive energy density.[1] -

Viscosity (

): The viscosity is dominated by van der Waals interactions between the alkyl chains and the stiff nature of the imidazolium ring.[1] As temperature increases, the free volume expands, allowing greater ion mobility.[1]

Baseline Property Data

The following baseline values serve as quality control checkpoints for synthesized or purchased material. Deviations >2% typically indicate water contamination (hydrolysis of [PF6]⁻ to HF) or halide impurities.[1]

Table 1: Baseline Physicochemical Properties of [Epim][PF6]

| Property | Value | Conditions | Relevance |

| Molecular Formula | C₈H₁₅F₆N₂P | - | Stoichiometry check |

| Molecular Weight | 284.18 g/mol | - | Molarity calculations |

| Density ( | 1.440 g/cm³ | 20 °C | Volumetric dosing |

| Viscosity ( | 254.6 cP | 30 °C | Mass transport limits |

| Conductivity ( | 1.654 mS/cm | 30 °C | Electrolyte efficiency |

| Melting Point | ~30 °C | - | Solid-Liquid boundary |

Data Source: RoCo Global & interpolated homologous series data [1, 2].[1]

Part 2: Temperature Dependence Models

Density: The Linear Thermal Expansion Model

For [Epim][PF6] in the liquid window (303.15 K – 373.15 K), density decreases linearly with temperature.[1] This behavior is modeled by the equation:

1-

: Density at temperature

- : Intercept (theoretical density at 0 K).[1]

-

: Coefficient of thermal expansion (

Mechanistic Insight: The coefficient

Viscosity: The Vogel-Fulcher-Tammann (VFT) Equation

Unlike simple Newtonian fluids, [Epim][PF6] exhibits non-Arrhenius behavior due to strong ionic coupling.[1] The viscosity-temperature relationship is best described by the VFT equation:

1- : Limiting viscosity at infinite temperature (mPa[1]·s).

- : Pseudo-activation energy parameter (K).[1]

- : Vogel temperature (ideal glass transition temperature, K).

Critical Note: A simple Arrhenius plot (

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures data integrity by accounting for the hygroscopic nature of ILs, where water acts as a potent plasticizer, artificially lowering viscosity.[1]

Workflow Visualization

Figure 1: Critical workflow for characterizing [Epim][PF6]. Note the feedback loop at the Karl Fischer validation step.

Detailed Methodology

Step 1: Pre-treatment (Water Removal)[1]

-

Rationale: [PF6]⁻ anions can hydrolyze to form HF in the presence of water and heat.[1]

-

Procedure: Place the sample in a vacuum oven at 60 °C under high vacuum (<10 Pa) for a minimum of 24 hours.

-

Validation: Perform Coulometric Karl Fischer titration.[1] Pass Criteria: Water content < 100 ppm (0.01%).[1]

Step 2: Density Measurement (Oscillating U-Tube)[1]

-

Instrument: Anton Paar DMA 4500/5000 or equivalent.

-

Protocol:

-

Inject 1-2 mL of dried [Epim][PF6] to avoid bubbles (bubbles cause false low readings).

-

Scan temperature range: 303.15 K to 363.15 K in 5 K increments.

-

Self-Check: Viscosity correction must be enabled on the device, as high viscosity dampens the oscillation frequency.[1]

-

Step 3: Viscosity Measurement (Cone and Plate)[1]

-

Instrument: Brookfield DV-III or Anton Paar MCR Rheometer.

-

Geometry: Cone and plate (requires small sample volume, ~0.5 mL, and ensures uniform shear rate).

-

Protocol:

Part 4: Applications in Drug Development[1]

Reaction Solvent for API Synthesis

[Epim][PF6] serves as a "green" replacement for volatile organic solvents (VOCs) in nucleophilic substitutions.[1]

-

Benefit: The high density (1.44 g/cm³) allows for easy phase separation from water or organic extracts (biphasic catalysis).[1]

-

Viscosity Constraint: At 254 cP (30 °C), mass transfer is slow. Heating to 60 °C reduces viscosity significantly (following VFT behavior), enhancing diffusion rates without approaching the decomposition temperature (>200 °C).[1]

Electrochemical Biosensors

The wide electrochemical window and moderate conductivity make [Epim][PF6] ideal for stabilizing enzymes in amperometric biosensors.[1] The propyl chain adds hydrophobicity compared to [Emim], preventing the leaching of the IL into aqueous biological media.[1]

References

-

Neves, C. M. S. S., et al. (2011).[4] Thermophysical Properties and Water Saturation of [PF6]-Based Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from [Link][1]

-

Hiyka. (n.d.).[1] 1-Ethyl-3-Propylimidazolium Hexafluorophosphate Product Overview. Retrieved from [Link]

-

Vogel, H. (1921).[5][6] The temperature dependence law of the viscosity of liquids. Physikalische Zeitschrift, 22, 645.[5][6] (Foundational VFT Reference).

A Comprehensive Technical Guide to the Thermal Stability of 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPim][PF6]) via Thermogravimetric Analysis (TGA)

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the thermal stability limits of the ionic liquid 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPim][PF6]). As a material of significant interest in electrochemistry, catalysis, and drug development, understanding its operational temperature boundaries is paramount for safety, efficacy, and process design. This document outlines the fundamental principles of Thermogravimetric Analysis (TGA) as the primary evaluative technique. It presents a detailed, field-proven experimental protocol, emphasizing the critical experimental parameters that influence data integrity, such as sample purity, atmospheric conditions, and heating rates. Furthermore, this guide delves into the interpretation of TGA-derived data, discusses the likely chemical decomposition pathways of [EPim][PF6], and summarizes key stability metrics in a clear, tabular format. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to accurately assess and confidently apply the thermal characteristics of [EPim][PF6] in their work.

Introduction

1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPim][PF6]): An Overview

Ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, have established them as "designer solvents" for a multitude of applications.[2][3][4] 1-Ethyl-3-propylimidazolium hexafluorophosphate, abbreviated as [EPim][PF6], is a prominent member of the imidazolium-based IL family. It is recognized for its high thermal and electrochemical stability, making it a valuable medium for electrochemical devices, a robust solvent for chemical synthesis, and a catalyst in various organic reactions.[5]

The Critical Role of Thermal Stability

The thermal stability of an ionic liquid is a decisive factor that dictates its utility and safety in practical applications. For drug development professionals, thermal stability influences formulation strategies and shelf-life. For materials scientists and chemists, it defines the upper temperature limit for processes like synthesis, extraction, and catalysis, ensuring the IL maintains its structural integrity without degrading into potentially hazardous or contaminating byproducts.[6] An accurate determination of the decomposition temperature is therefore not an academic exercise but a critical safety and quality control parameter.

Thermogravimetric Analysis (TGA) as the Gold Standard

Thermogravimetric Analysis (TGA) is the definitive analytical technique for measuring the thermal stability of materials.[2] It precisely monitors the change in a sample's mass as it is subjected to a controlled temperature program in a defined atmosphere. The resulting data provides a quantitative measure of thermal decomposition events, allowing for the determination of key stability parameters. This guide will focus on the application of TGA to rigorously define the thermal limits of [EPim][PF6].

Fundamentals of TGA for Ionic Liquids

Principle of Operation

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The instrument heats the sample according to a user-defined temperature profile while continuously recording its mass. A mass loss event indicates decomposition or volatilization. For ionic liquids like [EPim][PF6], which have very low volatility, mass loss at elevated temperatures is overwhelmingly due to thermal decomposition.[4]

Key TGA Metrics and Their Interpretation

The output from a TGA experiment is a curve of mass versus temperature. Its first derivative, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change versus temperature. Several key metrics are extracted from these curves:

-

T_onset (Onset Decomposition Temperature): This is the most frequently reported value for thermal stability. It represents the temperature at which significant decomposition begins and is typically determined by the intersection of tangents drawn along the pre-decomposition baseline and the steepest slope of the mass loss curve.[7]

-

T_peak (Peak Decomposition Temperature): This is the temperature at which the rate of mass loss is at its maximum. It corresponds to the peak maximum on the DTG curve.[7]

-

T_x% (Temperature at x% Mass Loss): This metric provides the temperature at which a specific percentage (e.g., 5% or 10%) of the initial sample mass has been lost. It is often considered a more conservative and reproducible measure of the onset of degradation than T_onset.

Caption: Idealized TGA (blue) and DTG (red) curves illustrating key thermal stability metrics.

Experimental Protocol: TGA of [EPim][PF6]

This section details a robust protocol for determining the thermal stability of [EPim][PF6]. The causality behind each step is explained to ensure data of the highest integrity.

Pre-Analysis Considerations: Ensuring a Self-Validating System

-

Sample Purity (Trustworthiness Pillar): The thermal stability of ionic liquids is exquisitely sensitive to impurities. Trace amounts of water can promote hydrolysis of the PF6⁻ anion, while residual halides (e.g., Cl⁻, Br⁻) from synthesis are typically less thermally stable and can initiate decomposition at prematurely low temperatures.[1][7]

-

Causality: Water can react with PF6⁻ to form phosphorus oxyfluoride (POF3) and highly corrosive hydrogen fluoride (HF), initiating a degradation cascade.[8][9] Halide impurities lead to less stable salts that decompose earlier, skewing the TGA profile of the target IL.

-

Action: Prior to analysis, dry the [EPim][PF6] sample under high vacuum (e.g., at 70-80°C) for several hours to remove volatile impurities, primarily water. Handle the sample in a dry environment (e.g., a glovebox) to prevent moisture reabsorption.

-

-

Atmosphere Selection (Expertise Pillar): The choice of purge gas is critical. To assess the intrinsic thermal stability of the molecule, an inert atmosphere is mandatory.

-

Causality: Performing TGA in an air or oxygen atmosphere would introduce oxidative degradation pathways, which are distinct from the material's inherent thermal decomposition. This would result in a lower, non-representative decomposition temperature.

-

Action: Use a high-purity inert gas, such as Nitrogen (N₂) or Argon (Ar), with a consistent flow rate (e.g., 20-50 mL/min) throughout the experiment to purge the furnace and remove any gaseous decomposition products.[1]

-

-

Heating Rate Selection (Experience Pillar): The heating rate (β) directly impacts the observed decomposition temperature.

-

Causality: TGA measures the result of decomposition kinetics. At faster heating rates, the system has less time to reach thermal equilibrium at each temperature increment. This delay between the material's temperature and the furnace temperature can cause the decomposition event to be recorded at a higher temperature than its true onset.[2] Differences of over 50-100°C in T_onset have been observed between slow (1-2 °C/min) and fast (20 °C/min) heating rates.[2]

-

Action: For accurate comparison and a more conservative assessment, a standard heating rate of 10°C/min is recommended. If assessing for long-term operational stability, a slower rate of 5°C/min should be considered. Always report the heating rate used.

-

Step-by-Step TGA Procedure

Caption: Standardized workflow for TGA analysis of [EPim][PF6].

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a clean, empty platinum or alumina crucible in the TGA and perform a tare.[10]

-

Loading: In a low-humidity environment, accurately weigh 5-10 mg of the pre-dried [EPim][PF6] into the tared crucible.

-

Method Setup: Program the TGA instrument with the following parameters:

-

Initial Isotherm: Hold at 30°C for 10-15 minutes to allow the furnace to purge and stabilize.

-

Temperature Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.

-

Purge Gas: Nitrogen at a flow rate of 20 mL/min.[1]

-

-

Execution: Begin the experiment and record the mass loss and temperature data.

-

Data Analysis: Upon completion, use the instrument's software to plot the TGA and DTG curves and determine the key thermal stability metrics (T_onset, T_peak, etc.).

Analysis and Interpretation of Results

Expected TGA Profile and Data Summary

For a pure sample of [EPim][PF6], the TGA curve is expected to show a stable, flat baseline with negligible mass loss up to well over 300°C, followed by a single, sharp mass loss step corresponding to its complete decomposition.[1] Imidazolium ILs with the PF6⁻ anion are among the most thermally stable.[7]

The table below summarizes typical thermal decomposition data for imidazolium-based hexafluorophosphate ionic liquids, providing an expected range for [EPim][PF6].

| Parameter | Typical Value (°C) | Significance |

| T_onset (10°C/min) | 350 - 400 °C | Indicates the start of rapid, short-term decomposition. |

| T_5% (5% Mass Loss) | 340 - 380 °C | A conservative marker for the onset of degradation. |

| T_peak (DTG max) | 380 - 430 °C | Temperature of the most rapid decomposition rate. |

Note: These values are representative and can be influenced by the specific cation structure and experimental conditions as previously discussed.[2][7]

The Chemistry of Decomposition

The thermal decomposition of imidazolium hexafluorophosphate ILs is not a simple evaporation process but a complex chemical reaction.[11] The primary pathway involves a nucleophilic attack by the hexafluorophosphate anion on the imidazolium cation.

Drawing from studies on the closely related 1-ethyl-3-methylimidazolium hexafluorophosphate ([EMIm][PF6]), the decomposition is believed to proceed via the formation of a substituted imidazole-2-ylidene and hydrogen fluoride (HF).[12] This highlights that the decomposition products can be volatile and corrosive.

Potential Decomposition Products:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[6]

-

Nitrous Gases (NOx)[6]

-

Phosphorus oxyfluorides (in the presence of trace O₂ or H₂O)[8]

Caption: Proposed thermal decomposition pathway for [EPim][PF6].

Conclusion and Best Practices

1-Ethyl-3-propylimidazolium hexafluorophosphate is a highly thermally stable ionic liquid, with an onset of decomposition typically occurring above 350°C under inert conditions. This makes it suitable for a wide range of high-temperature applications.

However, this guide underscores that the accurate and reproducible determination of this stability limit via TGA is critically dependent on methodical rigor. The key takeaways for researchers are:

-

Purity is Paramount: Always use high-purity, dry samples to avoid artificially lowering the measured decomposition temperature.

-

Control the Environment: Employ an inert atmosphere (N₂) to measure the intrinsic thermal stability, free from oxidative effects.

-

Standardize the Method: Use a consistent and reported heating rate, typically 10°C/min, to allow for meaningful comparison of data across studies.

-

Understand the Limits: Recognize that the T_onset from a dynamic TGA ramp represents short-term stability. For applications involving prolonged heating, long-term isothermal TGA studies at temperatures below the T_onset are advisable.[7]

By adhering to these principles, researchers, scientists, and developers can generate trustworthy thermal stability data for [EPim][PF6], enabling its safe and effective implementation in advanced scientific and industrial applications.

References

-

American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]

-

MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

-

SpringerLink. (n.d.). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [Link]

-

ACS Publications. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link]

-

MDPI. (n.d.). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link]

-

Hiyka. (n.d.). 1-Ethyl-3-Propylimidazolium Hexafluorophosphate, 98%. [Link]

-

ACS Publications. (2025). Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. [Link]

-

RSC Publishing. (2022). Halometallate ionic liquids: thermal properties, decomposition pathways, and life cycle considerations. [Link]

-

ResearchGate. (2026). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. [Link]

-

PMC. (n.d.). Inorganic Solid Electrolyte Interphase Engineering Rationales Inspired by Hexafluorophosphate Decomposition Mechanisms. [Link]

-

ChemRxiv. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. [Link]

-

Geothermal Data Repository. (2025). Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids. [Link]

-

MDPI. (2023). Vapor Composition and Vaporization Thermodynamics of 1-Ethyl-3-methylimidazolium Hexafluorophosphate Ionic Liquid. [Link]

-

Kristin Persson. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. [Link]

-

ResearchGate. (2025). Towards the Elucidation of the Competing Role of Evaporation and Thermal Decomposition in Ionic Liquids: A Multitechnique Study of the Vaporization Behaviour of BMImPF 6 (1-Butyl-3-Methylimidazolium Hexafluorophosphate) Under Effusion Conditions. [Link]

Sources

- 1. ajer.org [ajer.org]

- 2. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hiyka.com [hiyka.com]

- 6. iolitec.de [iolitec.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Inorganic Solid Electrolyte Interphase Engineering Rationales Inspired by Hexafluorophosphate Decomposition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GDR: Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids [gdr.openei.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Electrochemical Window of 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPrI][PF6]) on Platinum Electrodes: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic electrochemistry, self-validating analytical protocols, and advanced applications of [EPrI][PF6].

Executive Summary

Ionic liquids (ILs) have revolutionized both energy storage and pharmaceutical synthesis by providing highly tunable, non-volatile reaction media. Among these, 1-Ethyl-3-propylimidazolium hexafluorophosphate ([EPrI][PF6]) stands out due to its unique asymmetric cationic structure, which depresses its melting point while maintaining exceptional thermal and electrochemical stability[1].

This whitepaper provides an in-depth technical analysis of the electrochemical window (ECW) of [EPrI][PF6] specifically on platinum (Pt) working electrodes. By detailing the causality behind degradation mechanisms and establishing a self-validating experimental protocol, this guide empowers researchers to accurately profile ILs for applications ranging from supercapacitors to the electrochemical synthesis of active pharmaceutical ingredients (APIs).

Mechanistic Foundations of the Electrochemical Window

The electrochemical window is the potential range within which an electrolyte remains thermodynamically and kinetically stable against faradaic oxidation and reduction. For [EPrI][PF6], this window is defined by the intrinsic stability of its constituent ions, heavily modulated by the electrocatalytic nature of the Platinum working electrode.

The Cathodic Limit: Imidazolium Reduction

The cathodic (negative) limit is dictated by the reduction of the 1-ethyl-3-propylimidazolium cation ([EPrI]+).

-

Mechanism: On a Pt electrode, the reduction typically involves the injection of an electron into the imidazolium ring, forming a neutral radical. This radical rapidly undergoes dimerization or irreversible ring cleavage.

-

The Asymmetry Advantage: The asymmetric nature of the ethyl and propyl chains prevents efficient crystal lattice packing, rendering [EPrI][PF6] a room-temperature ionic liquid (RTIL)[2]. Despite this asymmetry, its cathodic stability remains robust, typically resisting reduction down to approximately -1.8 V vs. Fc/Fc+ .

The Anodic Limit: Hexafluorophosphate Oxidation

The anodic (positive) limit is governed by the oxidation of the hexafluorophosphate anion ([PF6]-).

-

Mechanism: [PF6]- is a weakly coordinating, highly fluorinated anion. Its oxidation requires significant overpotential, ultimately leading to the generation of highly reactive fluorine radicals (F•) and the subsequent degradation of the electrolyte.

-

Stability: This anion pushes the anodic limit to approximately +2.4 V vs. Fc/Fc+ , providing a broad oxidative workspace critical for high-voltage applications[3].

The Platinum Factor (Electrocatalysis)

While Platinum is the gold standard for electrochemical profiling due to its high conductivity and chemical inertness, it is also a potent electrocatalyst.

-

Causality: Pt drastically lowers the activation energy for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). Consequently, if trace impurities (like water) are present, they will degrade on Pt long before the [EPrI][PF6] reaches its intrinsic limits. This makes rigorous environmental control non-negotiable.

Figure 1: Mechanistic degradation pathways of [EPrI][PF6] at the limits.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the determination of the ECW must utilize a self-validating methodology. The following protocol outlines the exact steps for profiling [EPrI][PF6] using Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV).

Step 1: Rigorous Electrolyte Purification

-

Action: Dry the[EPrI][PF6] under high vacuum (

Torr) at 80°C for 48 hours. Verify moisture content is <10 ppm using Karl Fischer titration. -

Causality: Trace water undergoes electrocatalytic splitting on Pt at ~1.23 V. If the IL is "wet," the observed ECW will artificially shrink, masking the true stability of the [EPrI][PF6] matrix.

Step 2: Electrode Preparation

-

Action: Polish the Pt disk working electrode (2 mm diameter) using a 0.05 µm alumina slurry. Sonicate sequentially in ultrapure water and absolute ethanol for 5 minutes each.

-

Causality: Microscopic surface roughness and adsorbed organic contaminants act as nucleation sites for premature faradaic reactions. A mirror-finish Pt surface ensures that the measured current is purely a function of the IL's intrinsic stability.

Step 3: Cell Assembly & Voltammetric Profiling

-

Action: Assemble a three-electrode cell inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Use a Pt wire as the counter electrode and a non-aqueous Ag/Ag+ reference electrode (0.01 M AgNO₃ in acetonitrile).

-

Action: Perform LSV from the Open Circuit Potential (OCP) outward at 10 mV/s. The ECW cutoff is strictly defined as the potential where the faradaic current density exceeds 1.0 mA/cm² .

Step 4: Internal Calibration (Self-Validation)

-

Action: Post-measurement, spike the electrolyte with 5 mM Ferrocene (Fc). Run a CV at 50 mV/s to capture the reversible Fc/Fc+ redox couple. Shift all previously measured potentials to the Fc/Fc+ scale.

-

Causality: Pseudo-reference electrodes are highly sensitive to solvent environments and can drift. Referencing against the universally accepted Fc/Fc+ couple ensures thermodynamic consistency, allowing your data to be validated against any other lab globally.

Figure 2: Three-electrode cell configuration for ECW determination.

Quantitative Data & Comparative Analysis

The electrochemical window of an IL is highly dependent on the anion pairing. Table 1 contextualizes the performance of [EPrI][PF6] against other common imidazolium-based ionic liquids on Platinum electrodes.

Table 1: Comparative Electrochemical Properties of Imidazolium-Based Ionic Liquids on Pt Electrodes

| Ionic Liquid | Cation | Anion | Cathodic Limit (V vs. Fc/Fc+) | Anodic Limit (V vs. Fc/Fc+) | Total ECW (V) |

| [EPrI][PF6] | 1-Ethyl-3-propylimidazolium | Hexafluorophosphate | -1.8 | +2.4 | 4.2 |

| [EPrI][TFSI] | 1-Ethyl-3-propylimidazolium | Bis(trifluoromethylsulfonyl)imide | -1.9 | +3.2 | 5.1 |

| [EMIM][PF6] | 1-Ethyl-3-methylimidazolium | Hexafluorophosphate | -1.7 | +2.4 | 4.1 |

Data Synthesis Note: [EPrI][TFSI] exhibits a wider window (5.1 V) due to the extreme oxidative stability of the TFSI anion[4]. However, [EPrI][PF6] remains highly preferred in specific supercapacitor applications due to the smaller ionic radius of PF6-, which enhances intercalation into porous carbon networks[1].

Strategic Applications: From Energy to Drug Development

Energy Storage Systems

Because [EPrI][PF6] possesses a wide electrochemical stability window and low volatility, it is heavily utilized as an electrolyte in high-performance supercapacitors and as a co-solvent in lithium-ion batteries[1]. The ~4.2 V window on catalytic surfaces ensures that the electrolyte will not degrade during rapid charge/discharge cycles, suppressing dendrite growth and improving Solid Electrolyte Interphase (SEI) formation[3].

Pharmaceutical Drug Development & Synthesis

Beyond batteries, [EPrI][PF6] is a powerful tool for drug development professionals. In pharmaceutical research, it serves as a non-volatile, tunable solvent for the electrochemical synthesis of Active Pharmaceutical Ingredients (APIs).

The wide anodic limit (+2.4 V) on Pt electrodes allows chemists to perform high-potential oxidative transformations—such as electrochemically driven, Ni-catalyzed aryl aminations and C-N cross-couplings—without the solvent breaking down[5]. This enables a "green chemistry" approach to synthesizing complex pharmaceutical compounds, eliminating the need for toxic, volatile organic solvents while providing precise redox control over the reaction pathways.

References

-

National Institutes of Health (PMC). "Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications." NIH PubMed Central. Available at:[Link]

-

MDPI. "Isothermal and Nonisothermal Crystallization Kinetics of Poly(ε-caprolactone) Blended with a Novel Ionic Liquid." Polymers. Available at: [Link]

-

American Chemical Society (JACS). "Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications." Journal of the American Chemical Society. Available at:[Link]

Sources

Navigating the Aqueous Interface: A Technical Guide to the Hydrophobicity and Water Miscibility of 1-Ethyl-3-propylimidazolium Hexafluorophosphate

Abstract

This technical guide provides an in-depth exploration of the hydrophobic character and water miscibility of the ionic liquid 1-Ethyl-3-propylimidazolium hexafluorophosphate, [C3C1Im][PF6]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. We will delve into the molecular determinants of [C3C1Im][PF6]'s interaction with water, outline methodologies for its quantitative assessment, and provide the scientific rationale behind these experimental choices. This guide aims to equip the reader with a comprehensive understanding of this ionic liquid's behavior in aqueous environments, a critical consideration for its application in diverse scientific fields.

Introduction: The Rise of Task-Specific Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often exhibiting a unique combination of properties including low volatility, high thermal stability, and tunable solvency.[1] 1-Ethyl-3-propylimidazolium hexafluorophosphate, hereafter referred to as [C3C1Im][PF6], is a member of the imidazolium-based family of ILs. Its molecular structure, consisting of an imidazolium cation with ethyl and propyl substituents and a hexafluorophosphate anion, gives rise to its distinct physicochemical characteristics.[2] These properties make it a valuable tool in a variety of applications, including as a solvent in organic synthesis, a component in electrochemical devices, and a medium for biocatalysis.[1][2] For professionals in drug development, understanding the hydrophobicity and water miscibility of ILs like [C3C1Im][PF6] is paramount for applications ranging from drug formulation and delivery to crystallization and purification processes.

The Molecular Architecture of Hydrophobicity in [C3C1Im][PF6]

The interaction of [C3C1Im][PF6] with water is a nuanced interplay between its constituent ions. Its overall hydrophobic nature is well-established, but a deeper understanding requires an examination of the contributions from both the cation and the anion.

The Decisive Role of the Hexafluorophosphate Anion

The hexafluorophosphate ([PF6]⁻) anion is the primary determinant of the poor water miscibility of this ionic liquid. The [PF6]⁻ anion is large and possesses a delocalized negative charge, which results in weak electrostatic interactions with water molecules.[2] Furthermore, the fluorine atoms are not strong hydrogen bond acceptors. This combination of factors leads to a disruption of the hydrogen-bonding network of water with a minimal compensating energy gain from ion-water interactions, resulting in the hydrophobic character of ILs containing this anion.[2] It is also important to note that the hexafluorophosphate anion can slowly decompose in the presence of water.[3]

The Influence of the Imidazolium Cation's Alkyl Chains

While the anion plays a dominant role, the structure of the 1-ethyl-3-propylimidazolium cation also contributes to the overall hydrophobicity. The presence of ethyl and propyl alkyl chains on the imidazolium ring increases the nonpolar character of the cation. Generally, for a given anion, increasing the length of the alkyl side chains on the imidazolium cation enhances the hydrophobicity of the ionic liquid.[4] This is due to the increased van der Waals interactions between the alkyl chains, which favor aggregation of the IL molecules and reduce their favorable interaction with water.

Below is a diagram illustrating the molecular structure of 1-Ethyl-3-propylimidazolium hexafluorophosphate.

Caption: Molecular structure of 1-Ethyl-3-propylimidazolium hexafluorophosphate.

Physicochemical Properties of [C3C1Im][PF6]

A summary of the key physical and chemical properties of 1-Ethyl-3-propylimidazolium hexafluorophosphate is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅F₆N₂P | [2][3] |

| Molecular Weight | 284.18 g/mol | [2][3] |

| Appearance | Colorless crystalline solid/liquid | [5] |

| Melting Point | 30 °C | [2][3] |

| Density | 1.440 g/cm³ (at 20 °C) | [2][3] |

| Water Miscibility | Hydrophobic, poorly miscible | [2][6] |

Experimental Determination of Hydrophobicity and Water Miscibility

Protocol for Determining Water Miscibility via the Cloud Point Method

The cloud point method is a visual technique to determine the temperature at which a solution of two partially miscible liquids becomes cloudy upon heating or cooling, indicating the phase separation boundary.

Objective: To determine the mutual miscibility of [C3C1Im][PF6] and water at various compositions and temperatures.

Materials:

-

1-Ethyl-3-propylimidazolium hexafluorophosphate ([C3C1Im][PF6]), high purity

-

Deionized water

-

Sealed glass ampoules or vials

-

Thermostatically controlled water or oil bath with a viewing window

-

Calibrated thermometer or thermocouple

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Prepare a series of mixtures of [C3C1Im][PF6] and deionized water with varying weight fractions (e.g., 10, 20, 30...90 wt% of the ionic liquid).

-

Accurately weigh the desired amounts of the ionic liquid and water directly into the glass ampoules.

-

Seal the ampoules to prevent any compositional changes due to evaporation.

-

-

Measurement:

-

Place the sealed ampoule in the thermostatic bath.

-

Slowly heat the bath while continuously stirring or agitating the sample.

-

Observe the sample visually. The temperature at which the solution transitions from a two-phase (cloudy) system to a single-phase (clear) system is the cloud point temperature.

-

To ensure accuracy, the measurement should be repeated by slowly cooling the clear solution until it becomes cloudy again. The average of the heating and cooling cloud point temperatures should be recorded.[7]

-

-

Data Analysis:

-

Plot the cloud point temperatures against the composition of the mixtures to construct a phase diagram. This diagram will delineate the regions of miscibility and immiscibility.

-

Caption: Workflow for determining water miscibility via the cloud point method.

Protocol for Determining the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a measure of the differential solubility of a compound in a biphasic system of n-octanol and water, and its logarithm (log P) is a widely accepted measure of hydrophobicity.[8]

Objective: To quantify the hydrophobicity of [C3C1Im][PF6] by determining its log P value.

Materials:

-

1-Ethyl-3-propylimidazolium hexafluorophosphate ([C3C1Im][PF6])

-

n-Octanol, analytical grade

-

Deionized water

-

Separatory funnels or centrifuge tubes

-

Shaker or vortex mixer

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

-

Phase Saturation:

-

Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours.[9] This is a critical step to ensure thermodynamic equilibrium during the partitioning experiment.

-

-

Partitioning:

-

Prepare a dilute solution of [C3C1Im][PF6] in the pre-saturated water. The initial concentration should be accurately known.

-

In a separatory funnel, mix a known volume of the aqueous [C3C1Im][PF6] solution with an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a predetermined amount of time (e.g., 1 hour) to allow the ionic liquid to partition between the two phases.

-

Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

-

Quantification:

-

Carefully separate the aqueous and octanol phases.

-

Determine the concentration of [C3C1Im][PF6] in both the aqueous and octanol phases using a suitable analytical technique. UV-Vis spectroscopy can be a straightforward method if the imidazolium cation has a distinct chromophore.[4]

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the ionic liquid in the octanol phase to its concentration in the aqueous phase: P = [IL]octanol / [IL]water

-

The log P is then calculated as the base-10 logarithm of P.[10]

-

Caption: Experimental workflow for determining the log P of [C3C1Im][PF6].

Protocol for Determining Water Content by Karl Fischer Titration

For hydrophobic ionic liquids, it is often important to determine the amount of water dissolved in the IL-rich phase. Karl Fischer titration is the gold standard for this measurement.[11][12][13]

Objective: To accurately quantify the water content in a sample of [C3C1Im][PF6].

Materials:

-

1-Ethyl-3-propylimidazolium hexafluorophosphate ([C3C1Im][PF6]) sample

-

Karl Fischer titrator (volumetric or coulometric)

-

Anhydrous methanol or a specialized Karl Fischer solvent

-

Karl Fischer reagent (e.g., Hydranal™-Composite)

-

Airtight syringe

Methodology:

-

Instrument Preparation:

-

Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

-

Condition the solvent in the titration cell by running a pre-titration to neutralize any residual water.

-

-

Sample Introduction:

-

Accurately weigh a sample of [C3C1Im][PF6] in a gas-tight syringe.

-

Inject the sample directly into the conditioned solvent in the titration cell.

-

-

Titration:

-

Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted. The endpoint is typically detected electrochemically.

-

-

Calculation:

-

The instrument's software will automatically calculate the water content based on the amount of reagent consumed and the weight of the sample. The result is typically expressed in parts per million (ppm) or weight percentage.

-

Conclusion and Future Outlook

1-Ethyl-3-propylimidazolium hexafluorophosphate is a hydrophobic ionic liquid, a characteristic primarily dictated by its [PF6]⁻ anion. This property, coupled with the influence of the alkyl chains on the imidazolium cation, governs its limited miscibility with water. For researchers and drug development professionals, a thorough understanding and quantitative characterization of this hydrophobicity are essential for leveraging the full potential of this versatile ionic liquid. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable data on water miscibility and hydrophobicity, enabling informed decisions in experimental design and application development. As the field of ionic liquids continues to expand, the systematic characterization of their fundamental properties, such as their interaction with water, will remain a cornerstone of innovation.

References

-

Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Tuning the miscibility of water in imide-based ionic liquids | Request PDF. Retrieved from [Link]

-

ResearchGate. (2015, February 11). Can someone suggest a reliable method for measuring solubility of ionic liquid in water?. Retrieved from [Link]

-

PATh. (2017, August 23). Impact of Surface Active Ionic Liquids on the Cloud Points of Nonionic Surfactants and the Formation of Aqueous Micellar Two. Retrieved from [Link]

-

ResearchGate. (n.d.). Cloud-point temperature as a function of ionic liquid concentration.... Retrieved from [Link]

-

Wiley Online Library. (2013, May 3). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by. Retrieved from [Link]

-

Hiyka. (n.d.). 1-Ethyl-3-Propylimidazolium Hexafluorophosphate, 98%. Retrieved from [Link]

-

RoCo Global. (n.d.). 1-Ethyl-3-propylimidazolium hexafluorophosphate, >98%. Retrieved from [Link]

-

Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

-

Walsh Medical Media. (2015, September 12). Experimental Measurements of Octanol-Water Partition Coefficients of Ionic Liquids. Retrieved from [Link]

-

ACS Publications. (2014, January 27). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach | The Journal of Physical Chemistry B. Retrieved from [Link]

-

MDPI. (2021, November 26). Ionic Liquids and Water: Hydrophobicity vs. Hydrophilicity. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tuning the miscibility of water in imide-based ionic liquids. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Butyl-3-methylimidazolium hexafluorophosphate. Retrieved from [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations - Documentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Ether-Functionalized Imidazolium Hexafluorophosphate Ionic Liquids for Improved Water Miscibilities. Retrieved from [Link]

-

YouTube. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. roco.global [roco.global]

- 3. 1-Ethyl-3-propylimidazolium hexafluorophosphate, >98% | IoLiTec [iolitec.de]

- 4. ionike.com [ionike.com]

- 5. 1-Ethyl-3-methylimidazolium hexafluorophosphate | 155371-19-0 [chemicalbook.com]

- 6. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. agilent.com [agilent.com]

- 10. youtube.com [youtube.com]

- 11. hiyka.com [hiyka.com]

- 12. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 13. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

1-Ethyl-3-propylimidazolium hexafluorophosphate CAS number and safety data sheet (SDS)

The following technical guide details the properties, safety profile, and experimental applications of 1-Ethyl-3-propylimidazolium hexafluorophosphate , a specialized ionic liquid used in advanced electrochemical and catalytic research.

CAS Number: 1770850-03-7 Formula: C₈H₁₅F₆N₂P Synonyms: [EPrIm][PF₆], 1-Ethyl-3-propylimidazolium PF6

Executive Summary

1-Ethyl-3-propylimidazolium hexafluorophosphate ([EPrIm][PF₆]) is a room-temperature ionic liquid (RTIL) characterized by a wide electrochemical window, high thermal stability, and hydrophobicity. Unlike its more common methyl-ethyl analogue ([EMIm][PF₆]), the propyl chain imparts slightly higher viscosity and distinct solvation properties, making it a critical candidate for specific electrolyte formulations in supercapacitors and lithium-ion batteries where tunable interfacial properties are required.

Key Distinction: The presence of the hexafluorophosphate ([PF₆]⁻) anion necessitates rigorous moisture control due to the risk of hydrolysis and subsequent hydrogen fluoride (HF) formation—a safety detail often overlooked in standard protocols.

Chemical Identification & Structure

| Property | Data |

| CAS Number | 1770850-03-7 |

| Molecular Weight | 284.18 g/mol |

| Cation | 1-Ethyl-3-propylimidazolium [C₈H₁₅N₂]⁺ |

| Anion | Hexafluorophosphate [PF₆]⁻ |

| Appearance | Pale yellow viscous liquid or low-melting solid (MP ≈ 30°C) |

| Solubility | Hydrophobic (immiscible with water); soluble in acetonitrile, acetone, ethyl acetate. |

Molecular Visualization

The following diagram illustrates the structural components and the ionic association critical for its electrochemical stability.

Figure 1: Structural components of [EPrIm][PF₆] highlighting the imidazolium cation and the chemically sensitive hexafluorophosphate anion.

Safety Data Sheet (SDS) Analysis & Handling

Critical Warning: While often classified as "stable," the [PF₆]⁻ anion is metastable in the presence of moisture and heat. It slowly hydrolyzes to release toxic Hydrogen Fluoride (HF).

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

Expert Handling Protocol: The "Dry-Box" Rule

To maintain scientific integrity and safety, treat [EPrIm][PF₆] as a moisture-sensitive compound.

-

Storage: Store in a desiccator or glovebox under Argon/Nitrogen.

-

Moisture Check: Before use in electrochemical cells, verify water content via Karl-Fischer titration. Water content >500 ppm can catalyze hydrolysis.

-

Spill Management: Do not clean spills with water immediately. Absorb with dry sand or vermiculite first, then neutralize the surface with a weak base (e.g., Sodium Bicarbonate solution) to capture potential HF generation.

Hydrolysis Risk Pathway

The following diagram details the decomposition pathway that researchers must prevent.

Figure 2: Hydrolysis mechanism of the hexafluorophosphate anion leading to HF formation.

Physical & Chemical Properties

The propyl chain length (C3) places this ionic liquid in a "sweet spot" between the lower viscosity of ethyl-methyl (C2) variants and the higher hydrophobicity of butyl (C4) variants.

| Property | Value | Context for Research |

| Melting Point | ~30 °C | Often a supercooled liquid at room temp; may crystallize if pure and dry. |

| Density | 1.440 g/cm³ (20°C) | High density facilitates phase separation in biphasic catalysis. |

| Viscosity | 254.6 cP (30°C) | Moderately viscous. Heating to 40-50°C significantly reduces viscosity for handling. |

| Conductivity | 1.654 mS/cm (30°C) | Adequate for battery electrolytes, often enhanced by adding organic co-solvents (e.g., PC, EC). |

| Electrochemical Window | ~4.5 V (vs Li/Li⁺) | Wide window allows use with high-voltage cathode materials. |

| Thermal Stability | >300 °C | Stable for high-temperature catalytic reactions. |

Data Sources: RoCo Global [1], IoLiTec [2].

Experimental Applications & Protocols

A. Electrochemical Electrolyte Formulation

Objective: Prepare a 1.0 M LiTFSI electrolyte in [EPrIm][PF₆] for supercapacitor testing.

-

Drying: Dry [EPrIm][PF₆] under vacuum (< 1 mbar) at 60°C for 12 hours to remove trace water and volatile impurities.

-

Mixing: In an Argon-filled glovebox (H₂O < 0.1 ppm), dissolve Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) into the ionic liquid.

-

Homogenization: Stir at 40°C for 4 hours. The slight heat overcomes the viscosity barrier, ensuring complete ion dissociation.

-

Validation: Measure conductivity. A dip in conductivity initially suggests ion pairing; stir until stable.

B. Biphasic Catalysis Solvent

Objective: Use as a recyclable solvent for transition-metal catalyzed reactions.[2]

-

Mechanism: The ionic liquid immobilizes the catalyst (e.g., Pd-complex) while the organic reactants/products reside in a separate organic phase.

-

Protocol:

-

Dissolve catalyst in [EPrIm][PF₆].

-

Add reactants (immiscible organic layer).

-

Stir vigorously to create an emulsion (increases surface area).

-

Post-reaction: Stop stirring. Phases separate rapidly due to the density difference (1.44 g/cm³ vs ~0.8 g/cm³ for organics).

-

Decant organic layer; recycle the IL/catalyst phase.

-

Synthesis Workflow (Metathesis)

For researchers synthesizing [EPrIm][PF₆] in-house to ensure purity, the anion metathesis route is standard.

Reaction: [EPrIm]Br + KPF₆ → [EPrIm][PF₆] + KBr

Figure 3: Metathesis synthesis workflow with critical purification steps.

References

-

Hiyka. (n.d.). 1-Ethyl-3-Propylimidazolium Hexafluorophosphate Properties and Applications. Retrieved from [Link]

Sources

Application Note: Synthesis and Purification Protocol for 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPrI][PF₆]) via Aqueous Anion Metathesis

Introduction & Mechanistic Rationale

1-Ethyl-3-propylimidazolium hexafluorophosphate ([EPrI][PF₆]) is a highly sought-after Room Temperature Ionic Liquid (RTIL) utilized extensively in advanced materials science, catalysis, and energy storage. Its unique asymmetric cation structure combined with the weakly coordinating hexafluorophosphate anion provides a wide and low volatility, making it an ideal electrolyte for supercapacitors and lithium-ion batteries[1].

The most efficient and scalable method to synthesize [EPrI][PF₆] is via aqueous anion metathesis . In this process, a water-soluble halide precursor (1-ethyl-3-propylimidazolium bromide) is reacted with a hexafluorophosphate salt in an aqueous medium. Because the resulting [EPrI][PF₆] is highly hydrophobic, it phase-separates from the water. This phase separation acts as a powerful thermodynamic driving force (Le Chatelier's principle), pushing the equilibrium toward product formation and simplifying downstream purification ()[2].

Physicochemical Properties

Understanding the physical properties of [EPrI][PF₆] is critical for successful synthesis, particularly regarding its melting point, which dictates the solvent strategy during extraction.

| Property | Value | Technical Significance |

| Chemical Name | 1-Ethyl-3-propylimidazolium hexafluorophosphate | Target RTIL compound |

| CAS Number | 1770850-03-7 | Unique chemical identifier |

| Molecular Formula | C₈H₁₅F₆N₂P | Stoichiometric basis |

| Molecular Weight | 284.18 g/mol | Required for precise molar calculations |

| Melting Point | ~30 °C | Dictates handling temperature to prevent crystallization during extraction |

| Appearance | Light yellow to colorless viscous liquid / low-melting solid | Visual quality and purity indicator |

| Hydrophobicity | Immiscible in water | Enables biphasic separation during metathesis |

Data supported by commercial standards ()[3].

Experimental Workflow & Molecular Mechanism

Figure 1: Step-by-step workflow for the aqueous metathesis synthesis of [EPrI][PF6].

Figure 2: Molecular mechanism of the anion metathesis reaction yielding [EPrI][PF6].

Step-by-Step Synthesis Protocol

Phase 1: Precursor Preparation (Context)

While this protocol focuses on the metathesis step, the precursor 1-ethyl-3-propylimidazolium bromide ([EPrI][Br]) is typically synthesized via the quaternization of 1-ethylimidazole with 1-bromopropane under reflux conditions ()[4]. Ensure the precursor is fully dried under vacuum and free of unreacted starting materials before proceeding.

Phase 2: Aqueous Anion Metathesis

-

Dissolution: In a 250 mL round-bottom flask, dissolve 21.9 g (0.10 mol) of highly pure [EPrI][Br] in 50 mL of deionized (DI) water.

-

Reagent Preparation: In a separate beaker, dissolve 19.3 g (0.105 mol, 1.05 equiv) of potassium hexafluorophosphate (KPF₆) in 100 mL of DI water.

-

Expertise Insight: Using KPF₆ instead of hexafluorophosphoric acid (HPF₆) eliminates handling hazards associated with highly corrosive acids and prevents unwanted side reactions, ensuring a near-quantitative yield[2].

-

-

Reaction: Add the KPF₆ solution dropwise to the [EPrI][Br] solution under vigorous magnetic stirring at room temperature (25 °C).

-

Phase Separation: Stir the mixture for 2 hours. A dense, cloudy biphasic system will form as the hydrophobic [EPrI][PF₆] separates from the aqueous phase.

Phase 3: Extraction and Purification

-

Solubilization:

-

Expertise Insight: Because [EPrI][PF₆] has a melting point of approximately 30 °C[3], it may form a supercooled viscous liquid or begin to crystallize at room temperature. Add 50 mL of dichloromethane (DCM) directly to the flask to solubilize the ionic liquid. This prevents crystallization and drastically reduces the viscosity of the organic layer, allowing for a clean liquid-liquid extraction.

-

-

Separation: Transfer the mixture to a 250 mL separatory funnel. Allow the layers to settle completely. Collect the lower organic layer (DCM +[EPrI][PF₆]) and discard the upper aqueous layer (which contains the KBr byproduct and excess KPF₆).

-

Washing: Wash the organic layer with 3 × 30 mL of DI water to remove residual water-soluble impurities.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add 5 g of anhydrous magnesium sulfate (MgSO₄). Stir for 1 hour to absorb micro-droplets of water, then filter the suspension[2].

-

Solvent Evaporation: Remove the DCM using a rotary evaporator at 35 °C under reduced pressure (100 mbar).

-

High-Vacuum Drying: Transfer the resulting light-yellow liquid to a Schlenk flask and dry under high vacuum (0.01 mbar) at 60 °C for 24 hours to remove trace moisture.

Quality Control & Self-Validation System

To ensure the trustworthiness of the synthesized ionic liquid, the protocol must be treated as a self-validating system. Do not proceed to final vacuum drying until the halide test is passed.

-

Halide Content (Self-Validating AgNO₃ Test): The most critical failure point in ionic liquid synthesis is residual halide, which poisons catalysts and degrades electrochemical performance[1]. Collect a few drops of the final aqueous wash from Step 7 and add a 0.1 M AgNO₃ solution. A clear solution guarantees successful purification. If a yellowish-white precipitate (AgBr) forms, repeat the water washing steps until the test is negative.

-

Moisture Content (Karl Fischer Titration): Because [EPrI][PF₆] is hydrophobic but can still absorb trace atmospheric moisture, Karl Fischer titration must be performed post-vacuum drying. Acceptable limits for electrochemical applications are strictly <100 ppm H₂O.

-

Structural Verification (¹H NMR): Run ¹H NMR in CDCl₃ to confirm the absence of DCM solvent peaks (δ 5.30 ppm) and verify the integration of the ethyl and propyl chains on the imidazolium ring.

References

-

Organic Syntheses. "Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids". Source: orgsyn.org. URL: [Link]

-

MDPI. "Isothermal and Nonisothermal Crystallization Kinetics of Poly(ε-caprolactone) Blended with a Novel Ionic Liquid, 1-Ethyl-3-propylimidazolium Bis(trifluoromethanesulfonyl)imide". Source: mdpi.com. URL:[Link]

Sources

Advanced Purification Protocols for the Removal of Halide Impurities from 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPrIm][PF6])

Executive Summary

1-Ethyl-3-propylimidazolium hexafluorophosphate ([EPrIm][PF6], also designated as [C2C3Im][PF6]) is a highly versatile, hydrophobic ionic liquid (IL) characterized by its wide electrochemical stability window, low volatility, and weakly coordinating anion. It is a critical medium for supercapacitors, transition-metal catalysis, and advanced separation processes ()[1].

However, the standard synthesis of [EPrIm][PF6] relies on a metathesis reaction between a halide precursor (e.g., [EPrIm]Br) and a hexafluorophosphate salt (e.g., NaPF6). This inevitably leaves residual halide impurities (Cl⁻, Br⁻, I⁻). Even at trace levels (>50 ppm), halides drastically compromise the IL's physicochemical integrity by narrowing the electrochemical window, increasing viscosity, and poisoning organometallic catalysts ()[2]. This application note provides three rigorously validated, self-contained methodologies to reduce halide contamination in [EPrIm][PF6] to sub-5 ppm levels.

Mechanistic Origins and Impact of Halide Contamination

The difficulty in removing halides from imidazolium-based ILs stems from fundamental molecular interactions. While [EPrIm][PF6] is macroscopically hydrophobic, the C2-proton of the imidazolium cation is highly acidic and forms strong hydrogen bonds with halide anions. This ion-pairing acts as a molecular anchor, dragging water-soluble halides into the hydrophobic IL phase and rendering simple aqueous washing highly inefficient. To break this thermodynamic trap, purification strategies must either continuously shift the partition equilibrium (Extraction), exploit ultra-low solubility products (Precipitation), or utilize solid-phase affinity (Ion Exchange).

Comparative Analysis of Purification Strategies

The following table summarizes the quantitative data and strategic trade-offs of the three primary purification workflows.

| Purification Methodology | Mechanistic Principle | Initial Halide (ppm) | Final Halide (ppm) | Yield (%) | Key Advantage | Limitation |

| Method A: Continuous LLE | Hydrophobic phase separation | 5,000 - 20,000 | < 5 | 85 - 90 | Highly scalable, cost-effective | Time-consuming (48h reflux) |

| Method B: Silver Precipitation | Thermodynamic sink (Ksp) | 1,000 - 5,000 | < 1 | > 95 | Unmatched purity levels | High reagent cost, phototoxicity |

| Method C: Non-Aqueous AER | Solid-phase anion exchange | 5,000 - 10,000 | < 10 | > 95 | Prevents [PF6]⁻ hydrolysis | Requires strict resin conditioning |

Self-Validating Experimental Protocols

Protocol A: Continuous Liquid-Liquid Extraction (LLE)

Causality: Because simple washing cannot overcome the hydrogen-bonded halide retention, a continuous LLE setup constantly exposes the organic-dissolved IL to fresh ultrapure water. This continuously drives the partition coefficient equilibrium toward the aqueous phase, effectively "washing out" the halides over time ()[3].

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 g of crude [EPrIm][PF6] in 200 mL of high-purity dichloromethane (DCM).

-

Extraction Setup: Transfer the solution to a continuous heavier-than-water liquid-liquid extractor. Add 250 mL of ultrapure water (18.2 MΩ·cm) to the extraction arm.

-

Reflux: Heat the DCM reservoir to reflux (approx. 40 °C) for 48 hours to ensure complete mass transfer of halide ions into the aqueous phase.

-

Filtration: Separate the organic DCM layer and pass it through a short plug of activated basic alumina. This removes trace water and polar organic impurities.

-

Isolation: Remove the DCM via rotary evaporation. Dry the purified IL in vacuo (10⁻³ mbar, 60 °C) for 24 hours.

-

Self-Validation Step: Perform a standard AgNO3 drop test on the final aqueous wash effluent. The complete absence of white/pale-yellow precipitate confirms the removal of halides.

Protocol B: Silver Salt Precipitation

Causality: This method exploits the ultra-low solubility product (Ksp) of silver halides (e.g., AgBr Ksp = 5.35 × 10⁻¹³). By adding AgPF6, the system is forced into a thermodynamic sink, quantitatively precipitating the halides as AgX while leaving only the desired [PF6]⁻ anion in solution.

Step-by-Step Methodology:

-

Dissolution: Dissolve 50 g of crude [EPrIm][PF6] in 150 mL of dry methanol.

-

Titration: Based on initial halide quantification, add a 1.05 molar equivalent of AgPF6 dissolved in 50 mL of methanol dropwise under vigorous stirring.

-

Photoprotection: Wrap the reaction flask entirely in aluminum foil. Crucial: AgX precipitates are highly photosensitive and will degrade into elemental silver nanoparticles if exposed to light, contaminating the IL.

-

Reaction: Stir the suspension at room temperature for 12 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all colloidal AgX.

-

Isolation: Evaporate the methanol and dry the purified IL in vacuo (10⁻³ mbar, 60 °C) for 24 hours.

-

Self-Validation Step: Re-suspend a 100 mg aliquot of the dried IL in 2 mL of ultrapure water and add 1 drop of 0.1 M AgNO3. A completely clear solution indicates successful purification.

Protocol C: Non-Aqueous Anion Exchange Resin (AER)

Causality: Traditional aqueous ion exchange risks the hydrolysis of the [PF6]⁻ anion into PO4³⁻ and HF. Utilizing a strongly basic macroporous AER in a non-aqueous solvent (e.g., methanol) facilitates a direct halide-to-PF6 swap while preserving the structural integrity of the anion ()[4].

Step-by-Step Methodology:

-

Resin Preparation: Pack a glass chromatography column with a strongly basic anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form).

-

Resin Loading: Pass a 1 M solution of NaPF6 in methanol through the column until the eluate reaches a neutral pH, converting the resin entirely to the [PF6]⁻ form. Wash the bed with 3 bed volumes (BV) of dry methanol.

-

Exchange: Dissolve 20 g of crude [EPrIm][PF6] in 50 mL of dry methanol. Load the solution onto the column and elute at a controlled flow rate of 1 BV/hour.

-

Recovery: Collect the eluate, wash the column with an additional 2 BV of methanol, pool the fractions, and evaporate the solvent.

-

Isolation: Dry the product in vacuo (10⁻³ mbar, 60 °C) for 24 hours.

-

Self-Validation Step: Monitor the eluate conductivity; a stable plateau followed by a drop to baseline indicates complete elution of the target IL.

Analytical Validation Framework

To definitively validate the purity of [EPrIm][PF6], Total Reflection X-ray Fluorescence (TXRF) is the gold standard.

Mechanistic Pitfall & Solution: Traditional TXRF sample preparation utilizes highly acidic metal standards (e.g., Ga(NO3)3 in HNO3). When mixed with the IL, the acid reacts with trace halide impurities to form volatile hydrogen halides (HX), which evaporate during the sample drying step on the quartz carrier, leading to massive underestimation ()[5]. Standard Protocol: You must use an alkaline copper standard, Cu(NH3)4(NO3)2 , which stabilizes the halides as non-volatile salts during the carrier drying process, enabling accurate, reproducible quantification down to < 1 ppm ()[2].

Process Visualization

Workflow for the purification of [EPrIm][PF6] from halide impurities using three distinct methodologies.

References

-

Vander Hoogerstraete, T., Jamar, S., Wellens, S., & Binnemans, K. "Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry." Analytical Chemistry, 2014, 86(8), 3931-3938. URL:[Link]

-

Alcalde, E., Dinarès, I., Ibáñez, A., & Mesquida, N. "A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids." Molecules, 2012, 17(4), 4007-4027. URL:[Link]

- "Preparation and purification of ionic liquids and precursors." US Patent 7763186B2, 2010.

Sources

- 1. roco.global [roco.global]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of polymer gel electrolytes using 1-Ethyl-3-propylimidazolium hexafluorophosphate

Executive Summary

This application note details the protocol for synthesizing high-performance Polymer Gel Electrolytes (PGEs) utilizing 1-Ethyl-3-propylimidazolium hexafluorophosphate ([Epim][PF6]) within a Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) host matrix.

While 1-Ethyl-3-methylimidazolium ([Emim]) is common for high conductivity, and 1-Butyl-3-methylimidazolium ([Bmim]) for stability, the propyl-variant ([Epim]) offers a critical "Goldilocks" balance: it maintains lower viscosity than butyl analogs while offering superior hydrophobic shielding and electrochemical stability compared to methyl analogs. This protocol employs a solution casting technique optimized for homogeneity and controlled crystallinity, suitable for high-voltage lithium-ion batteries and supercapacitors.

Materials & Specifications

Success relies on the purity of the ionic liquid and the grade of the polymer host.

| Component | Specification | Function |

| Ionic Liquid | [Epim][PF6] (1-Ethyl-3-propylimidazolium hexafluorophosphate) Purity: >99.5% (HPLC), Halide content <50 ppm. State: Semi-solid/Liquid (MP ~30°C). | Active electrolyte solvent; provides ionic mobility and thermal stability. |

| Polymer Host | PVDF-HFP (Kynar Flex® 2801 or eq.) MW: ~400,000 g/mol . | Provides mechanical scaffold. Semi-crystalline structure traps IL in amorphous regions. |

| Conductive Salt | LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) Alt:[1][2][3] LiPF6.[4] Purity: Battery Grade. | Charge carrier (for Li-ion applications).[1][5] Optional for pure supercapacitor ionogels. |

| Casting Solvent | Acetone (Anhydrous, >99.9%) or DMF (Dimethylformamide). | Mutual solvent for polymer and IL. Acetone is preferred for faster, lower-temp removal. |

Critical Pre-Experimental Logic

The Hydrophobic Advantage

[Epim][PF6] is hydrophobic. This is distinct from tetrafluoroborate ([BF4]) variants which can hydrolyze to form HF acid in moist air. However, [PF6] anions can still degrade at high temperatures if water is present.

-

Directive: All ILs must be vacuum-dried at 60°C for 12 hours prior to use to prevent hydrofluoric acid formation during the heated casting process.

The Host Matrix Interaction

PVDF-HFP is chosen over PEO because the fluorine atoms in the polymer backbone (

Detailed Preparation Protocol

Phase 1: Pre-Conditioning (The "Dry" Step)

-

IL Drying: Place [Epim][PF6] in a vacuum oven at 60°C for 12 hours.

-

Note: Since [Epim][PF6] melts at ~30°C, it will be a liquid during this step.

-

-

Salt Drying: Dry LiTFSI at 100°C under vacuum for 24 hours.

Phase 2: Solvation (The "Dope" Solution)

Target Composition: 70% Liquid Electrolyte / 30% Polymer (w/w).[5] Batch Size: 10g Total Gel.

-

Electrolyte Preparation:

-

In an argon-filled glovebox, weigh 7.0g of [Epim][PF6].

-

Add 1M LiTFSI (approx 2.0g, adjusted for molarity) to the IL.

-

Stir at 40°C (above IL melting point) until the salt is fully dissolved. This is the "Liquid Electrolyte" (LE).

-

-

Polymer Dissolution:

-

Weigh 3.0g of PVDF-HFP.

-

Add to 40mL of Anhydrous Acetone in a glass beaker.

-

Seal with parafilm and stir magnetically at 45°C until the solution is perfectly clear (approx. 2-3 hours).

-

Checkpoint: If the solution is cloudy, the polymer is not fully dissolved or the acetone is "wet."

-

Phase 3: Homogenization & Casting

-

Mixing: Slowly pour the warm Liquid Electrolyte ([Epim][PF6]/Salt) into the PVDF-HFP/Acetone solution.

-

Agitation: Stir vigorously at 45°C for 4 hours.

-

Observation: The mixture should remain clear. If it turns opaque immediately, phase separation is occurring (add more acetone).

-

-

Degassing: Stop stirring and let stand for 15 minutes to allow micro-bubbles to rise.

-

Casting:

-

Pour the viscous solution onto a clean Teflon or glass Petri dish.

-

Doctor Blade Option: For precise thickness, cast onto a glass plate using a doctor blade set to 500µm wet thickness.

-

Phase 4: Controlled Evaporation (The "Curing" Step)

Crucial Step: Rapid evaporation creates a "skin" that traps solvent inside. Slow evaporation yields a uniform pore structure.

-

Ambient Cure: Cover the dish with a funnel or perforated foil to restrict airflow. Allow to stand at Room Temperature (RT) for 12 hours.

-

Vacuum Drying: Transfer the film (now solid) to a vacuum oven.

-

Step 1: 60°C for 2 hours (removes bulk acetone).

-

Step 2: 80°C for 12 hours at -0.1 MPa (removes trace solvent and moisture).

-

-

Storage: Store the resulting flexible, transparent film in an Argon glovebox.

Process Visualization (Workflow)

Figure 1: Step-by-step workflow for the solution casting of [Epim][PF6]-based polymer gel electrolytes.

Characterization & Quality Control

To validate the integrity of the synthesized PGE, the following tests are mandatory:

| Parameter | Method | Acceptance Criteria |

| Ionic Conductivity | EIS (Impedance) Stainless Steel blocking electrodes. Freq: 1Hz - 1MHz. | |

| Thermal Stability | TGA (Thermogravimetric Analysis) Ramp 10°C/min, | No weight loss >5% below 300°C. (Solvent loss occurs <100°C; degradation >350°C). |

| Electrochemical Window | LSV (Linear Sweep Voltammetry) Li/PGE/SS cell. Scan rate 1 mV/s. | Stable up to 4.5 V vs Li/Li+ . [Epim][PF6] is anodically robust. |

| Morphology | SEM (Scanning Electron Microscopy) | Surface should be smooth/uniform. Cross-section should show a sponge-like porous network filled with IL. |

Troubleshooting Guide

-

Issue: The film is opaque/white. [3]

-

Cause: Phase separation. The IL and Polymer did not mix well, or water was introduced (precipitating the polymer).

-

Fix: Increase the acetone volume during mixing or ensure all components are strictly anhydrous.

-

-

Issue: The film is brittle.

-

Cause: Too much polymer (low IL ratio) or excessive crystallinity.

-

Fix: Increase the IL content (e.g., move from 30% to 40% IL).

-

-

Issue: The film is "weeping" liquid.

-

Cause: Syneresis. The polymer matrix cannot hold the volume of IL.

-

Fix: Reduce IL content or use a PVDF-HFP grade with higher HFP content (increases amorphous region volume).

-

References

-

RoCo Global. "1-Ethyl-3-propylimidazolium hexafluorophosphate Properties and Applications." RoCo Global Materials Database. Link

-

Pandey, G. P., & Hashmi, S. A. (2013). "Ionic liquid incorporated polymer gel electrolyte for supercapacitor application."[6] Journal of Materials Chemistry A. (Demonstrates the fundamental PVDF-HFP/IL casting mechanism). Link

-

Sigma-Aldrich. "1-Ethyl-3-methylimidazolium hexafluorophosphate Product Specification (Analog Reference)." Merck/Millipore. (Used for baseline handling of alkyl-imidazolium PF6 salts). Link

-

SciSpace. "Li Ion Conducting Polymer Gel Electrolytes Based on Ionic Liquid/PVDF-HFP Blends." SciSpace Literature Review. (Validation of solution casting ratios). Link

Sources

Application Note: 1-Ethyl-3-propylimidazolium Hexafluorophosphate ([EPrI][PF6]) in High-Performance Supercapacitor Devices

Target Audience: Materials Scientists, Electrochemists, and Energy Storage Researchers Document Type: Advanced Application Guide & Self-Validating Protocol

Executive Summary & Rationale

The transition toward high-energy-density supercapacitors (Electric Double-Layer Capacitors, EDLCs) is fundamentally bottlenecked by the electrochemical stability window of the electrolyte. Because the energy density of a supercapacitor scales with the square of the operating voltage (

Traditional aqueous electrolytes are thermodynamically limited to ~1.2 V due to water splitting, while organic electrolytes (e.g., TEABF₄ in acetonitrile) suffer from high volatility and flammability above 2.7 V. 1-Ethyl-3-propylimidazolium hexafluorophosphate ([EPrI][PF6], CAS: 1770850-03-7) emerges as a superior alternative. As a room-temperature ionic liquid (RTIL), it offers a wide electrochemical stability window (>3.0 V), negligible vapor pressure, and high thermal stability, enabling safer, high-energy-density energy storage devices 1.

Physicochemical Profiling

Understanding the baseline properties of [EPrI][PF6] is critical for predicting its behavior at the electrode-electrolyte interface. The table below summarizes the key quantitative data required for device engineering 2.

| Property | Value | Engineering Implication |

| Chemical Formula | C₈H₁₅F₆N₂P | Dictates molar mass and ion sizing. |

| Molecular Weight | 284.18 g/mol | Influences ion mobility and diffusion kinetics. |

| Melting Point | 30 °C | Requires operation slightly above room temperature or use as a co-solvent to prevent crystallization. |

| Density (20 °C) | 1.440 g/cm³ | High density impacts the volumetric energy density of the final cell. |

| Viscosity (30 °C) | 254.6 cP | High viscosity necessitates the use of highly porous separators (e.g., glass fiber) to ensure wettability. |

| Conductivity (30 °C) | 1.654 mS/cm | Moderate intrinsic conductivity; dictates the Equivalent Series Resistance (ESR) of the device. |

Mechanistic Insights: The Electrical Double Layer (EDL)

Causality of Ion-Pore Matching

In an EDLC utilizing [EPrI][PF6], energy is stored non-faradaically via the electrostatic adsorption of the 1-ethyl-3-propylimidazolium cation and the hexafluorophosphate anion onto the porous carbon surface.

-